(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate (CAS 478646-28-5) is an enantiopure, Cbz-protected amino diol derived from D-glutamic acid. In industrial and advanced laboratory synthesis, it serves as a critical precursor for manufacturing chiral piperidines, pyrrolidines, and complex peptidomimetics. The molecule features two primary hydroxyl groups at the C1 and C5 positions, separated by a chiral (R)-configured Cbz-protected amine at C2. This specific structural arrangement provides a highly stable, non-racemizing scaffold that is essential for downstream cyclization and selective functionalization. It is prioritized in procurement over racemic mixtures or unprotected amino diols because it guarantees absolute stereochemical fidelity and protecting-group orthogonality in rigorous pharmaceutical manufacturing workflows [1].
Substituting (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate with its racemic counterpart, the (S)-enantiomer, or Boc-protected equivalents severely compromises downstream synthetic utility. The Boc-protected analog is highly susceptible to cleavage under the acidic conditions frequently required for subsequent acetalization or glycosylation steps, leading to premature amine deprotection and polymerization. Furthermore, utilizing a racemic mixture requires late-stage chiral resolution (e.g., via preparative chiral HPLC) of the resulting piperidine or pyrrolidine derivatives. This resolution typically reduces the effective yield by more than 50% and significantly increases processing costs. The Cbz group provides the necessary stability against mildly acidic conditions, while the >99% enantiomeric excess of the (R)-isomer ensures absolute stereochemical fidelity during the synthesis of D-amino acid-derived active pharmaceutical ingredients [1].
The Cbz-protected (R)-1,5-diol scaffold enables highly efficient differentiation between its two primary hydroxyl groups (C1 vs. C5) during organocatalytic acylation. When subjected to catalyst-controlled acylation, the Cbz group provides a critical steric and electronic environment that allows for >90% regioselectivity toward the C5-hydroxyl group. In contrast, unprotected 2-aminopentane-1,5-diol or simpler linear diols exhibit poor differentiation, resulting in near 1:1 mixtures of C1- and C5-acylated products that require complex chromatographic separation [1].
| Evidence Dimension | Regioselectivity for C5-O-acylation vs C1-O-acylation |
| Target Compound Data | >90% regioselectivity (C5-O-acylation) |
| Comparator Or Baseline | Unprotected 2-aminopentane-1,5-diol (approx. 1:1 mixture / low selectivity) |
| Quantified Difference | >40% improvement in regioselectivity |
| Conditions | Organocatalytic acylation at 0.01 M substrate concentration |
High regioselectivity eliminates the need for wasteful protection/deprotection steps and difficult separations when synthesizing asymmetric bifunctional building blocks.
For the synthesis of complex APIs, the diol moiety often requires temporary masking via acetal or ketal formation, which utilizes acidic catalysis (e.g., p-TsOH or TFA). The Cbz protecting group on (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate remains >98% intact under standard acidic acetalization conditions. Conversely, substituting this with the Boc-protected analog (tert-butyl N-[(2R)-1,5-dihydroxypentan-2-yl]carbamate) results in rapid and complete deprotection of the amine, leading to unwanted side reactions and near-total loss of the desired protected intermediate [1].
| Evidence Dimension | Protecting group survival under acidic acetalization (e.g., TFA/DCM or p-TsOH) |
| Target Compound Data | >98% retention of Cbz protection |
| Comparator Or Baseline | Boc-protected analog (<5% retention / complete cleavage) |
| Quantified Difference | >93% higher intermediate survival rate |
| Conditions | Standard acidic diol protection conditions (e.g., forming isopropylidene acetals) |
Procurement of the Cbz-protected variant is mandatory when the synthetic route involves acidic conditions before the amine needs to be unmasked.
Procuring the enantiopure (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate (typically >99% ee) guarantees that downstream cyclization to chiral piperidines or pyrrolidines proceeds with complete stereochemical retention. If a racemic baseline (Benzyl (1,5-dihydroxypentan-2-yl)carbamate) is procured instead, the resulting cyclic products require late-stage chiral HPLC resolution. This resolution inherently caps the maximum theoretical yield of the desired enantiomer at 50%, and practically results in >55% material loss, significantly inflating the cost-per-gram of the final API [1].
| Evidence Dimension | Maximum theoretical yield of enantiopure cyclic downstream product |
| Target Compound Data | 100% theoretical yield (no resolution required) |
| Comparator Or Baseline | Racemic mixture (50% theoretical yield maximum) |
| Quantified Difference | 50% absolute increase in theoretical yield |
| Conditions | Downstream cyclization to chiral piperidines/pyrrolidines |
Starting with the enantiopure (R)-isomer drastically reduces raw material waste and eliminates the high cost of preparative chiral chromatography.
The 1,5-diol backbone is perfectly suited for double activation (e.g., via tosylation or mesylation) followed by cyclization with primary amines. The Cbz group ensures the C2-amine remains protected during these harsh activation steps, making it the ideal precursor for complex chiral heterocycles without the yield penalties of racemic resolution [1].
Because it is derived from D-glutamic acid, the (R)-configuration allows for the synthesis of unnatural peptide analogs that require resistance to endogenous proteases. The orthogonal Cbz protection allows selective peptide coupling workflows while the diol can be selectively oxidized or functionalized [2].
As demonstrated in advanced chemical communications, this compound serves as a premier model substrate for testing new organocatalysts designed to differentiate between sterically similar primary hydroxyl groups, owing to the specific steric environment provided by the Cbz group[3].